N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a methyl group at the para position and an acetamide group attached to a phenoxy group, which is further substituted with three methyl groups at the 2, 3, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of 2-(2,3,6-trimethylphenoxy)acetic acid: This can be achieved by reacting 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to acyl chloride: The resulting 2-(2,3,6-trimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amidation reaction: The acyl chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-phenoxyacetamide: Lacks the additional methyl groups on the phenoxy ring.
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Contains a chlorine substituent instead of a methyl group on the phenyl ring.
N-(4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Methyl groups are located at different positions on the phenoxy ring.
Uniqueness
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific arrangement of methyl groups on the phenoxy ring, which can influence its chemical reactivity, biological activity, and physical properties. This unique structure may result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-5-9-16(10-6-12)19-17(20)11-21-18-14(3)8-7-13(2)15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZARMWSIYOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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